![molecular formula C12H18O5 B14326061 Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- CAS No. 99700-26-2](/img/structure/B14326061.png)
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-: is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . It is also known by other names such as Octaethylene glycol and 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol . This compound is characterized by its multiple ethoxy and phenoxy functional groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- typically involves the ethoxylation of ethanol . This process includes the reaction of ethanol with ethylene oxide in the presence of a catalyst, usually an alkali metal hydroxide . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous ethoxylation reactions in specialized reactors, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and ethoxy groups allow it to form hydrogen bonds and interact with other molecules, enhancing its solubility and reactivity . These interactions are crucial in its role as a solvent and reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
- 2-(2-phenoxyethoxy)ethanol
Comparison: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- is unique due to its multiple ethoxy and phenoxy groups, which provide enhanced solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
99700-26-2 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H18O5/c13-5-7-15-9-10-17-12-4-2-1-3-11(12)16-8-6-14/h1-4,13-14H,5-10H2 |
Clé InChI |
GUKIYJFJIRUOMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCO)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


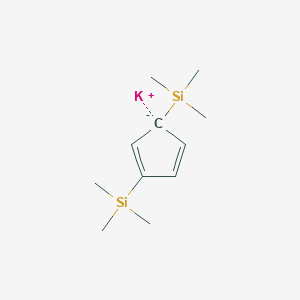
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)

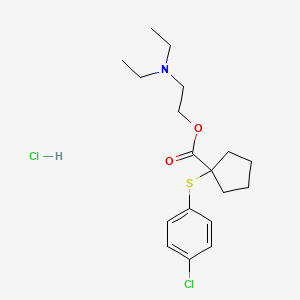

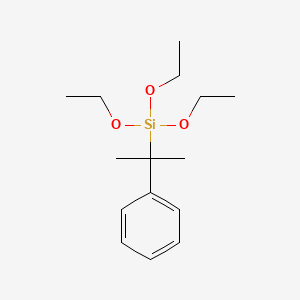
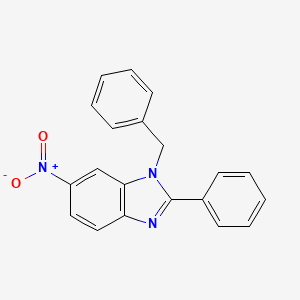
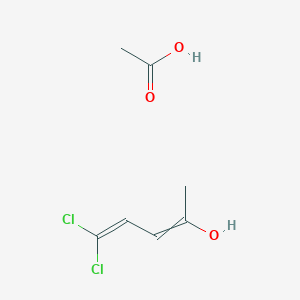
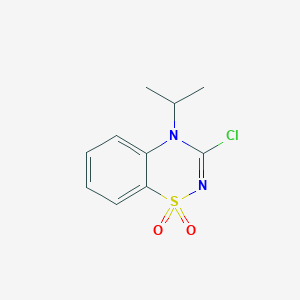
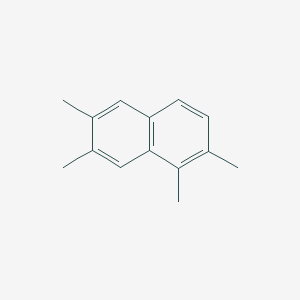
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
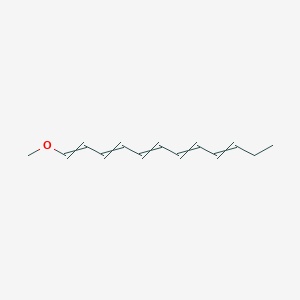
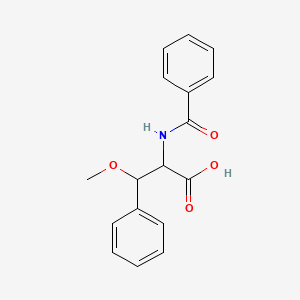
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
